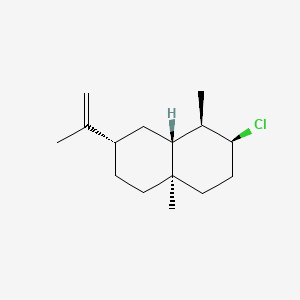
Thiocolchicoside Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocolchicoside Tetraacetate is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is used in the treatment of various musculoskeletal disorders, including acute and chronic rheumatic conditions, and traumatic injuries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiocolchicoside Tetraacetate is synthesized from colchicine, which is extracted from the seeds of plants like Gloriosa superba and Colchicum autumnale. The synthesis involves several steps, including demethylation and glucosylation. The key steps include:
Demethylation: This step involves the removal of methyl groups from colchicine to produce demethylated colchicine.
Glucosylation: The demethylated colchicine is then glucosylated to form thiocolchicoside.
Industrial Production Methods: The industrial production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This process is efficient and environmentally friendly, producing high-quality pharmaceutical-grade thiocolchicoside .
Análisis De Reacciones Químicas
Types of Reactions: Thiocolchicoside Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized thiocolchicoside derivatives, while reduction may produce reduced thiocolchicoside derivatives .
Aplicaciones Científicas De Investigación
Thiocolchicoside Tetraacetate has a wide range of scientific research applications, including:
Biology: It is used in studies related to muscle relaxation and anti-inflammatory effects.
Industry: It is used in the formulation of pharmaceutical products for pain relief and muscle relaxation.
Mecanismo De Acción
Thiocolchicoside Tetraacetate exerts its effects by selectively binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding prevents muscle contractions by activating the GABA inhibitory motor pathway. It also acts as a competitive antagonist of glycine receptors and nicotinic acetylcholine receptors, contributing to its muscle relaxant and analgesic effects .
Comparación Con Compuestos Similares
Colchicine: A natural anti-inflammatory glycoside with antimitotic activity.
Thiocolchicine: A semi-synthetic derivative of colchicine with similar pharmacological properties.
Colchicoside: Another semi-synthetic derivative with anti-inflammatory and muscle relaxant properties.
Uniqueness: Thiocolchicoside Tetraacetate is unique due to its potent muscle relaxant and anti-inflammatory effects, which are achieved through its selective binding to GABA receptors. Its biotransformation process using Bacillus megaterium also makes it an environmentally friendly and efficient compound for industrial production .
Propiedades
Fórmula molecular |
C35H41NO14S |
|---|---|
Peso molecular |
731.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1 |
Clave InChI |
MCHUPBQAGHTTPX-MRFYBZODSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)




![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)



![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)

